Sodium 2-Thiobarbiturate

CAS No.: 31645-12-2

Cat. No.: VC3062992

Molecular Formula: C4H3N2NaO2S

Molecular Weight: 166.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31645-12-2 |

|---|---|

| Molecular Formula | C4H3N2NaO2S |

| Molecular Weight | 166.14 g/mol |

| IUPAC Name | sodium;2-sulfanylidenepyrimidin-3-ide-4,6-dione |

| Standard InChI | InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |

| Standard InChI Key | UZVLHDNOORSKMZ-UHFFFAOYSA-M |

| SMILES | C1C(=O)NC(=S)NC1=O.[Na] |

| Canonical SMILES | C1C(=O)NC(=S)[N-]C1=O.[Na+] |

Introduction

Chemical Identity and Fundamental Properties

Sodium 2-Thiobarbiturate, identified by CAS Registry Number 31645-12-2, is the sodium salt of 2-thiobarbituric acid. This compound possesses a molecular formula of C4H3N2NaO2S with a molecular weight of 166.14 g/mol . It appears as a white to almost white crystalline powder with a pH range of 6.0-8.0 when dissolved in water (50g/L at 25°C) .

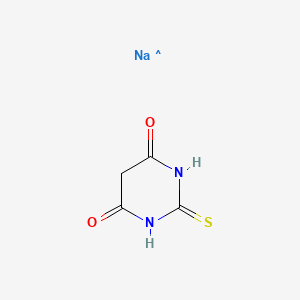

Molecular Structure

The molecular structure of Sodium 2-Thiobarbiturate features a six-membered heterocyclic ring containing two nitrogen atoms. The structure is characterized by the following computed properties:

The compound is derived from 2-thiobarbituric acid (CAS: 504-17-6), where the thiol hydrogen is replaced by a sodium ion. The parent compound structure contains the characteristic 2-thioxopyrimidine-4,6-dione framework .

Synonyms and Alternative Nomenclature

Several name variations exist for this compound in scientific literature and commercial contexts:

-

2-Thiobarbituric Acid Sodium Salt

-

Sodium Thiobarbituric Acid

-

Dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione, monosodium salt

-

Sodium 4,6-dihydroxypyrimidine-2-thiolate

Physical and Chemical Properties

Physical State and Stability

Sodium 2-Thiobarbiturate exists as a solid at room temperature. The compound is generally stable under normal conditions but is recommended to be stored in a cool, dark place below 15°C to maintain optimal stability . Unlike its parent compound 2-thiobarbituric acid, which can exist in multiple tautomeric forms, the sodium salt stabilizes a specific ionic structure .

Spectroscopic Characteristics

The compound exhibits distinctive spectroscopic properties that facilitate its characterization and analysis. While specific spectral data for the sodium salt is limited in the search results, the parent 2-thiobarbituric acid has been extensively studied using various spectroscopic techniques including infrared (IR), ultraviolet-visible (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Sodium 2-Thiobarbiturate typically begins with the preparation of 2-thiobarbituric acid, which can be followed by neutralization with sodium hydroxide or other appropriate sodium sources. The parent compound 2-thiobarbituric acid can be synthesized through the condensation of thiourea with diethyl malonate in the presence of sodium ethoxide .

A representative synthetic pathway involves:

-

Reaction of thiourea with diethyl malonate in the presence of freshly prepared sodium ethoxide in ethanol under reflux conditions

-

Formation of 2-thiobarbituric acid

-

Conversion to the sodium salt through appropriate neutralization

These synthetic pathways yield Sodium 2-Thiobarbiturate with typical purities exceeding 98% .

Derivatives and Structural Modifications

Chemical modifications of the basic thiobarbituric acid structure have been explored to develop compounds with varied properties:

-

N1-monosubstituted and N1,N3-disubstituted derivatives can be prepared by using appropriately substituted thioureas in the condensation reaction

-

Selenium analogs have been synthesized by substituting selenourea for thiourea in the synthetic pathway

-

Further functionalization can be achieved through Knoevenagel condensation with various α,β-unsaturated aldehydes

These modifications allow for the creation of a diverse range of compounds with potentially different biological activities and chemical properties.

Crystal Structure and Solid-State Properties

Crystallographic Data

The crystal structure of hydrated forms of Sodium 2-Thiobarbiturate has been studied. According to crystallographic data, hydrated pseudo-polymorphs with varying water content (Na2(H2O)x2 where x = 3, 4, 5) have been identified .

Specific crystallographic parameters for one hydrated form include:

| Parameter | Value |

|---|---|

| Chemical Name | catena-(mu~4~-2-Thiobarbiturato-O,O',S,S)-(2-Thiobarbiturato-S)-tris(mu~2~-aqua)-aqua-di-sodium |

| Formula | C4 H7 N2 Na O4 S |

| a | 6.7075 ± 0.0006 Å |

| b | 11.0451 ± 0.001 Å |

| c | 20.4865 ± 0.0017 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Cell volume | 1517.7 ± 0.2 ų |

| Space group | P 21 21 21 |

| Cell temperature | 296 ± 2 K |

These crystallographic studies provide insights into the three-dimensional structure and packing arrangement of the compound in the solid state .

Thermal Properties

Thermal studies of 2-thiobarbituric acid and its derivatives using differential scanning calorimetry (DSC) have revealed interesting phase transition behaviors. The parent compound 2-thiobarbituric acid exhibits solid-solid phase transitions when heated, with defined temperatures, enthalpies, and entropies of fusion .

These thermal studies indicate complex solid-state behavior that may influence the stability and reactivity of Sodium 2-Thiobarbiturate in various applications .

Biochemical and Pharmacological Properties

Mechanism of Action

Sodium 2-Thiobarbiturate, like other barbiturate derivatives, primarily targets the gamma-aminobutyric acid type A (GABA A) receptor in the central nervous system. The compound binds to a distinct binding site associated with a chloride ion channel, enhancing the inhibitory effects of GABA neurotransmission.

This interaction leads to several important biochemical effects:

-

Decreased neuronal activity

-

Reduction in the cerebral metabolic rate of oxygen consumption

-

Modulation of cell signaling pathways

-

Influence on oxidative stress response

Pharmacokinetics

While specific pharmacokinetic data for Sodium 2-Thiobarbiturate is limited in the provided search results, barbiturates generally share common pharmacokinetic properties:

-

Well-absorbed and distributed throughout the body

-

Metabolized primarily in the liver

-

Excreted through the kidneys in urine

These properties influence the duration of action and efficacy of the compound in biological systems.

Dose-Dependent Effects

The biological effects of Sodium 2-Thiobarbiturate appear to be highly dose-dependent, with different effects observed at varying concentration ranges:

| Dosage Range | Observed Effects |

|---|---|

| Low Doses | Neuroprotective effects; modulation of oxidative stress pathways |

| Moderate Doses | Induction of anesthesia; sedation |

| High Doses | Respiratory depression; potential toxicity |

This dose-dependent activity profile is important for understanding both the potential therapeutic applications and safety considerations for this compound.

Applications in Chemical Research

As a Synthetic Intermediate

Sodium 2-Thiobarbiturate serves as an important intermediate in the synthesis of various substituted pyrimidine compounds. Its utility in synthetic pathways includes:

-

Participation in Knoevenagel condensation reactions with α,β-unsaturated aldehydes

-

Formation of complexes with metal ions for spectrophotometric studies

-

Serving as a precursor for the synthesis of pharmaceutically relevant compounds

In Supramolecular Chemistry

Recent research has explored the formation of supramolecular assemblies involving thiobarbiturate derivatives. For example, melamine-thiobarbiturate and melamine-barbiturate-thiobarbiturate supramolecular assemblies have been studied, demonstrating the potential of these compounds in creating complex molecular architectures .

In Analytical Chemistry

The parent compound 2-thiobarbituric acid has been widely used in analytical chemistry, particularly for the determination of lipid peroxidation products. While the sodium salt form may have different reactivity profiles, it shares similar structural features that could be valuable in analytical applications .

| Parameter | Specification |

|---|---|

| Purity | >98.0% |

| Appearance | White to almost white powder or crystals |

| pH (50g/L, 25°C) | 6.0-8.0 |

| Storage Recommendation | Room temperature (preferably in a cool, dark place, <15°C) |

The compound is available in various package sizes, ranging from 25g to 500g, with prices varying accordingly .

Future Research Directions

Several promising avenues for future research involving Sodium 2-Thiobarbiturate exist:

-

Development of novel pyrimidine derivatives with enhanced pharmacological properties

-

Investigation of its potential applications in supramolecular chemistry and materials science

-

Exploration of its metal complexation properties for analytical and catalytic applications

-

Further characterization of its tautomeric behavior in different environments and its influence on reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume